molecular formula C16H13F3N2OS B2966330 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338750-69-9

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2966330
CAS No.: 338750-69-9
M. Wt: 338.35
InChI Key: UTOITBDHLVCDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl] amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, infrared spectroscopy, and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied, depending on the specific conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Applications

Research by Zinnes et al. (1982) introduced a series of N-isoxazolyl-3-carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, demonstrating potent anti-inflammatory effects in various assays. Isoxicam, one of the compounds, showed significant potency, indicating the therapeutic potential of these compounds in anti-inflammatory applications (H. Zinnes et al., 1982).

Crystal Habits and Biological Properties

Ukrainets et al. (2019) explored the polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, revealing that crystal habits significantly affect the analgesic activity, toxicity, and potential for gastric damage. This study underscores the importance of considering crystal habits in the development of pharmaceutical compounds (I. Ukrainets et al., 2019).

Synthesis of Novel Compounds

Abdalha et al. (2011) demonstrated the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, expanding the chemical diversity and potential applications of benzothiazine derivatives in medicinal chemistry (A. A. Abdalha et al., 2011).

Antimicrobial and Anticancer Evaluation

Senthilkumar et al. (2021) synthesized and evaluated a novel organic compound, showcasing its antibacterial, antifungal, and anticancer activities. This highlights the potential of benzothiazine derivatives in developing new treatments for various diseases (Gopal Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some compounds with a trifluoromethyl group have been found to have biological activity .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, a related compound, N-[3-(Trifluoromethyl)phenyl]thiourea, is classified as toxic if swallowed .

Future Directions

Research into compounds with trifluoromethyl groups is ongoing, with potential applications in various fields such as organic light-emitting diodes and as growth inhibitors of drug-resistant bacteria .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)21-8-9-23-14-7-2-1-6-13(14)21/h1-7,10H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOITBDHLVCDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.